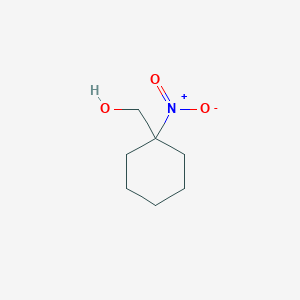
3-(3-メトキシフェニル)ピペリジン塩酸塩
概要
説明
3-(3-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
Synthesis Analysis
The synthesis of 3-(3-Methoxyphenyl)piperidine hydrochloride involves the use of 3-(3-pyridinyl)methoxybenzene in methanol, to which PtO2 and conc. HCl are added. The mixture is then hydrogenated at 0.34 MPa in a Parr apparatus .Molecular Structure Analysis
The InChI code for 3-(3-Methoxyphenyl)piperidine hydrochloride is 1S/C12H17NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-(3-Methoxyphenyl)piperidine hydrochloride are not detailed in the sources, piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)piperidine hydrochloride has a melting point of 138 degrees . It is soluble with a solubility of 0.148 mg/ml or 0.000651 mol/l .科学的研究の応用
3-(3-メトキシフェニル)ピペリジン塩酸塩の用途に関する包括的な分析
3-(3-メトキシフェニル)ピペリジン塩酸塩は、分子式がC12H17NO HCl、分子量が227.73 g/molの化合物です . これは、ピペリジン誘導体であり、さまざまなクラスの医薬品やアルカロイドに含まれていることから、医薬品研究において重要な役割を果たす化合物群です . 以下は、科学研究におけるそのユニークな用途の詳細な分析です。
プロテオミクス研究: この化合物は、タンパク質、特にその構造と機能を大規模に研究するプロテオミクスで使用されています。 細胞の文脈におけるタンパク質相互作用とダイナミクスを理解するための生化学的なツールとして役立ちます .
薬物合成: ピペリジン誘導体は、薬物構築における重要な構成要素です。 その汎用性により、幅広い治療薬を合成することが可能であり、3-(3-メトキシフェニル)ピペリジン塩酸塩は、潜在的な薬効を持つ新規化合物の作成に使用できます .
キラル最適化: 立体化学の分野では、キラル最適化は、標的効果を持つ薬物を開発するために不可欠です。 3-(3-メトキシフェニル)ピペリジン塩酸塩などのピペリジン誘導体は、医薬品の効力を高め、副作用を減らすために不可欠なキラル最適化の出発成分として使用されます .
薬理学的用途: ピペリジン誘導体は、幅広い薬理活性で知られています。 さまざまな治療効果を持つ薬物を開発するための幅広い用途を示しており、20種類以上のクラスの医薬品に含まれています .
生物活性研究: この化合物は、細胞プロセスに対するピペリジン誘導体の活性を調査するために、生物学的調査で使用されています。 これには、これらの化合物が生物系とどのように相互作用するか、および治療薬としての可能性を理解することが含まれます .
抗がん研究: 特定のピペリジン誘導体は、抗がん研究で有望な結果を示しています。 たとえば、特定のピペリジン治療は、細胞接着分子を調節することにより、前立腺がん細胞の細胞遊走を阻害することが判明しています .
生物学的に活性なピペリジンの合成: 有機化学における最近の進歩は、置換ピペリジンを合成するための高速で費用効果の高い方法の開発に焦点を当てています。 3-(3-メトキシフェニル)ピペリジン塩酸塩は、生物学的に活性なピペリジンを作成するための基質として使用できます .
潜在的な薬物の発見: ピペリジン部分は、多くの薬物の構造における共通の特徴です。 3-(3-メトキシフェニル)ピペリジン塩酸塩を含む研究は、ピペリジン構造を含む潜在的な薬物の発見と生物学的評価に貢献しています .
Safety and Hazards
将来の方向性
While specific future directions for 3-(3-Methoxyphenyl)piperidine hydrochloride are not mentioned in the sources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
3-(3-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJLKTQSWVXPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601692 | |
| Record name | 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19725-18-9 | |
| Record name | Piperidine, 3-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19725-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methoxyphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)
![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)










